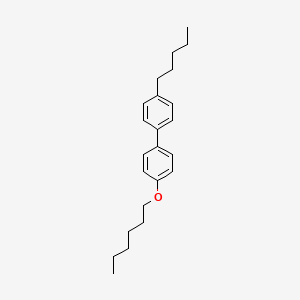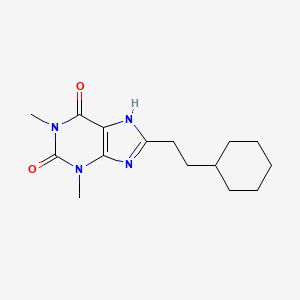
9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine is a complex organic compound characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a phenyl group attached to an acridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine typically involves multi-step organic reactions One common approach is the Friedel-Crafts acylation, where an acridine derivative is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The acridine core can be oxidized to form acridine N-oxide.
Reduction: Reduction reactions can be performed to reduce the chloro group to a methyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as phenyl lithium (PhLi) or Grignard reagents (RMgX) can be employed.
Major Products Formed:
Oxidation: Acridine N-oxide
Reduction: 9-Methyl-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine
Substitution: Various substituted acridines depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine has been studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs targeting various biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in the manufacturing of high-performance materials.
Mécanisme D'action
The mechanism by which 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine exerts its effects involves its interaction with specific molecular targets. The acridine core can intercalate with DNA, disrupting normal cellular processes. This property makes it useful in the development of anticancer and antiviral agents. The methoxyphenyl group enhances the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Comparaison Avec Des Composés Similaires
9-Chloroanthracene: Similar in structure but lacks the methoxyphenyl and phenyl groups.
9-Methylacridine: Similar core structure but with a methyl group instead of a chloro group.
Acridine Orange: A well-known dye with a similar acridine core.
Uniqueness: 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5456-58-6 |
|---|---|
Formule moléculaire |
C26H20ClNO |
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
9-chloro-9-(4-methoxyphenyl)-10-phenylacridine |
InChI |
InChI=1S/C26H20ClNO/c1-29-21-17-15-19(16-18-21)26(27)22-11-5-7-13-24(22)28(20-9-3-2-4-10-20)25-14-8-6-12-23(25)26/h2-18H,1H3 |
Clé InChI |
JFGXQMZJWOMCOV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B15346672.png)
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]cyclopropanecarboxamide](/img/structure/B15346680.png)







